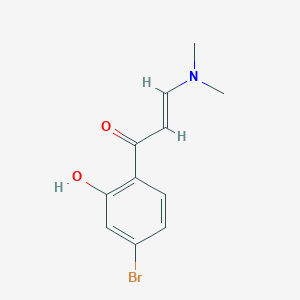
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.126. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a halogenated chalcone, is a compound of interest due to its diverse biological activities. Its structure includes a bromine atom and a dimethylamino group, contributing to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂BrNO₂
- Molecular Weight : 270.12 g/mol
- CAS Number : 945724-02-7
- MDL Number : MFCD28402337
- Purity : Typically >95% in research applications
Structural Characteristics
The compound features a conjugated system that enhances its stability and reactivity. The presence of the bromine atom is significant for its biological interactions, while the dimethylamino group may influence solubility and receptor binding.
1. Inhibitory Effects on Enzymes
Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs) and cholinesterases.
Table 1: Inhibitory Activity on Key Enzymes
| Enzyme | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MAO-B | 0.51 | >78.4 |
| Acetylcholinesterase (AChE) | Not specified | - |
| Butyrylcholinesterase (BChE) | Not specified | - |
The compound has shown selective inhibition of MAO-B with an IC₅₀ value of 0.51 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
2. Antioxidant Properties
In vitro studies have indicated that this compound can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress in cellular models. This activity was evaluated using Vero cell lines, where the compound demonstrated significant cytoprotection against hydrogen peroxide-induced damage.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses antibacterial activity, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Study on Neuroprotective Effects
A study published in ACS Omega explored the neuroprotective effects of halogenated chalcones, including our compound of interest. The findings indicated that these compounds could cross the blood-brain barrier (BBB), making them suitable candidates for further development in treating neurodegenerative diseases .
Toxicity Assessment
Toxicity evaluations conducted on Vero cells revealed that this compound was non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCSDNSVNQXSP-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














